
4,4,7,7-Tetramethylcyclooct-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,7,7-Tetramethylcyclooct-1-yne is a chemical compound known for its unique structure and reactivity. It is a derivative of cyclooctyne, characterized by the presence of four methyl groups at positions 4 and 7 on the cyclooctyne ring. This compound is of significant interest in organic chemistry due to its strained alkyne structure, which imparts high reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,7,7-Tetramethylcyclooct-1-yne typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dihalide with a strong base to induce cyclization and form the desired alkyne. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4,7,7-Tetramethylcyclooct-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclooctyne ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Organolithium reagents or Grignard reagents are often used under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alkanes.
Applications De Recherche Scientifique
4,4,7,7-Tetramethylcyclooct-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: It finds applications in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4,4,7,7-Tetramethylcyclooct-1-yne exerts its effects is primarily through its strained alkyne structure, which makes it highly reactive. This reactivity allows it to participate in click chemistry reactions, forming stable triazole linkages with azides. The molecular targets and pathways involved include the formation of covalent bonds with biomolecules, enabling precise labeling and tracking in biological systems.
Comparaison Avec Des Composés Similaires
Cyclooctyne: The parent compound, less sterically hindered and less reactive.
Dibenzocyclooctyne: A derivative with enhanced stability and reactivity.
Bicyclo[6.1.0]non-4-yne: Another strained alkyne with similar reactivity.
Uniqueness: 4,4,7,7-Tetramethylcyclooct-1-yne is unique due to its high reactivity and steric hindrance, which makes it particularly useful in bioorthogonal chemistry. Its ability to form stable conjugates with biomolecules sets it apart from other similar compounds.
Propriétés
Numéro CAS |
20965-37-1 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
4,4,7,7-tetramethylcyclooctyne |
InChI |
InChI=1S/C12H20/c1-11(2)7-5-6-8-12(3,4)10-9-11/h7-10H2,1-4H3 |
Clé InChI |
YRDCKQVCVGYNIP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC#CC1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


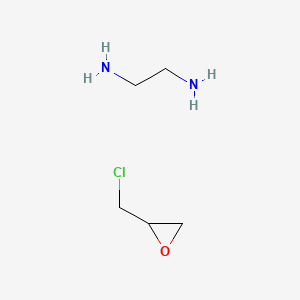
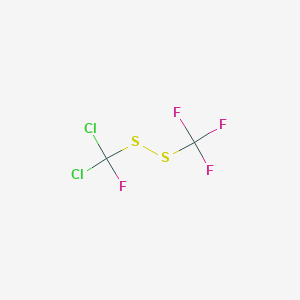

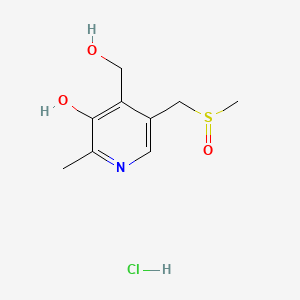

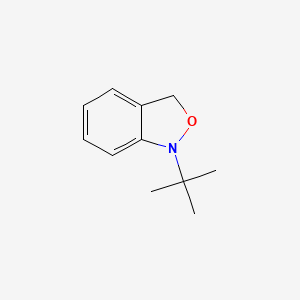
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
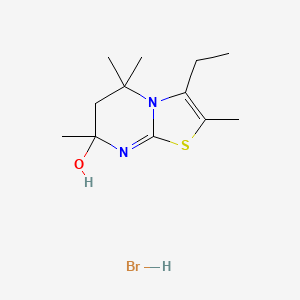
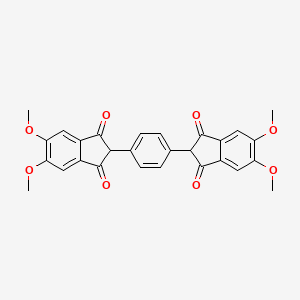
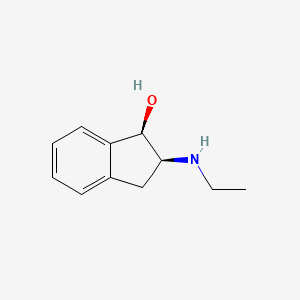
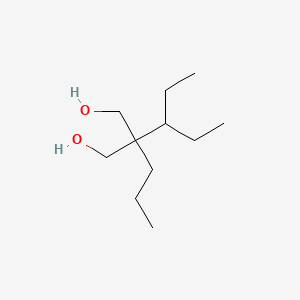
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)


